molecular formula C8H10BrNO B1292058 (4-Bromo-2-methoxyphenyl)methanamine CAS No. 1071037-16-5

(4-Bromo-2-methoxyphenyl)methanamine

Cat. No.: B1292058
CAS No.: 1071037-16-5
M. Wt: 216.07 g/mol
InChI Key: GCDXWVWSBBYXKW-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a bromine atom at the para position and a methoxy group at the ortho position on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure enables reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations, making it valuable for constructing complex molecules. The CAS registry number for this compound is 858523-37-2 (as (4-Bromo-2-methoxyphenyl)acetonitrile, a precursor) and 1097778-99-8 (as (4-Bromo-3-methoxyphenyl)methanamine, a positional isomer).

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDXWVWSBBYXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxyphenyl)methanamine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a suitable solvent like chloroform.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methanamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition rates, is common to optimize the process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Bromo-2-methoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxyphenyl)methanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The methoxy group can enhance the compound’s ability to cross biological membranes, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzylamine Derivatives

The following table compares (4-Bromo-2-methoxyphenyl)methanamine with structurally similar benzylamines:

Compound Name Substituent Positions CAS Number Key Properties/Applications
This compound Br (C4), OMe (C2) 1097778-99-8 Intermediate for antituberculosis agents
(2-Bromo-5-methoxyphenyl)methanamine Br (C2), OMe (C5) 1261448-82-1 Similar reactivity, used in drug discovery
(4-Bromo-3-methoxyphenyl)methanamine Br (C4), OMe (C3) 1097778-99-8 Positional isomer; altered electronic effects
(5-Bromopyridin-2-yl)methanamine Br (C5), NH₂-CH₂ (pyridine) N/A Pyridine analog; enhanced solubility
(2,4,6-Trimethoxyphenyl)methanamine OMe (C2, C4, C6) 67868-73-9 Higher steric hindrance; lab use

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature and methoxy’s electron-donating properties influence reactivity. For example, this compound undergoes Suzuki coupling more efficiently than its trimethoxy analog due to reduced steric hindrance.
  • Solubility : Pyridine analogs like (5-Bromopyridin-2-yl)methanamine exhibit better aqueous solubility compared to purely aromatic derivatives.
Functional Group Variations
  • (4-Bromo-2-(2,2-difluoroethoxy)phenyl)methanamine : Incorporates a difluoroethoxy group, enhancing metabolic stability in drug candidates.
  • (2-Bromo-4-nitrophenyl)methanamine : Nitro group increases electrophilicity, favoring nucleophilic substitution reactions.

Biological Activity

(4-Bromo-2-methoxyphenyl)methanamine, with the molecular formula C₈H₁₁BrN O and a molecular weight of approximately 252.54 g/mol, is an organic compound characterized by a bromine atom and a methoxy group on a phenyl ring, along with a primary amine functional group. This compound is primarily recognized for its potential applications in pharmaceutical synthesis, particularly as an intermediate in the development of biologically active molecules.

Potential Applications in Cancer Treatment

Research indicates that this compound may serve as a precursor for compounds that inhibit tyrosine kinases, which are critical in cancer treatment. For instance, derivatives of this compound have been linked to the synthesis of Bosutinib, an FDA-approved drug for chronic myelogenous leukemia. The structural features of this compound suggest it may interact with biological targets due to the presence of both bromine and methoxy groups, which could enhance its reactivity and biological activity .

Interaction Studies

Studies have explored how modifications to this compound can enhance or alter its biological activity. Its derivatives may interact with specific enzymes or receptors, indicating potential therapeutic uses in various conditions, particularly in oncology .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups which influences both its chemical reactivity and biological activity. Below is a comparative table highlighting similar compounds:

Compound NameStructural FeaturesUnique Attributes
4-Bromo-2-methoxyphenolHydroxyl group instead of an amineUsed extensively as an organic intermediate
3-Bromo-2-methoxyphenylmethanamineSimilar structure but different bromine positionMay exhibit different reactivity patterns
4-Chloro-2-methoxyphenylmethanamineChlorine instead of bromineDifferent electronic properties affecting reactivity

This table illustrates how variations in functional groups can influence the biological activity and potential applications of these compounds.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated activity against various bacterial strains, indicating that modifications to the phenyl ring can enhance antimicrobial properties . Such findings suggest that this compound may also possess similar bioactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for (4-Bromo-2-methoxyphenyl)methanamine?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting from brominated aromatic precursors. For example, N-(4-bromo-2-methoxyphenyl)acetamide can be treated with sodium hydride and alkylating agents (e.g., 1-bromo-3-methoxypropane) to introduce functional groups . Another route involves using 2-(4-bromo-2-methoxyphenyl) acetic acid derivatives as intermediates for metabolite synthesis, followed by reductive amination or hydrolysis .
  • Key Data :

Starting MaterialReagentsProduct YieldReference
N-(4-bromo-2-methoxyphenyl)acetamideNaH, 1-bromo-3-methoxypropane~60% (theoretical)

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is evaluated using chromatographic (HPLC, GC) and spectroscopic methods (NMR, IR). For instance, reverse-phase HPLC with UV detection (λ = 254 nm) is employed to quantify impurities, while 1^1H NMR (400 MHz, CDCl3_3) confirms structural integrity by resolving methoxy (δ 3.8–3.9 ppm) and amine protons (δ 1.5–2.0 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize bromine displacement during synthesis?

  • Methodological Answer : Bromine displacement is mitigated by:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Lowering reaction temperatures (<60°C) to reduce nucleophilic substitution.
  • Incorporating steric hindrance via bulky protecting groups (e.g., tert-butyl carbamate) on the amine .
    • Contradiction Analysis : While elevated temperatures accelerate reactions, they increase bromine loss. Kinetic studies (e.g., time-resolved 1^1H NMR) help identify optimal temperature thresholds .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018 for refinement) resolves bond lengths and angles. For example, the bromine atom’s position is confirmed via anomalous scattering, with typical C-Br bond lengths of 1.89–1.92 Å .
  • Key Data :

ParameterValueReference
Space GroupP21_1/c
R-factor<0.05

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

  • Methodological Answer : Discrepancies arise from isotopic patterns (e.g., 79^{79}Br vs. 81^{81}Br in mass spectra) or solvent effects in NMR. Solutions include:

  • High-resolution MS (HRMS) to distinguish isotopic clusters (e.g., m/z 244.0123 [M+H]+^+ for C8_8H10_{10}BrNO).
  • Variable-temperature NMR to reduce signal broadening caused by amine proton exchange .

Q. What are the challenges in synthesizing metabolites from this compound for toxicological studies?

  • Methodological Answer : Metabolite synthesis (e.g., oxidized derivatives) requires regioselective functionalization. Challenges include:

  • Avoiding over-oxidation of the methoxy group.
  • Enzymatic mimicry (e.g., cytochrome P450 models) to achieve site-specific hydroxylation.
  • Purification via preparative TLC or column chromatography to isolate labile metabolites .

Safety and Handling (Advanced Context)

  • Air-Sensitive Reactions : Use Schlenk lines or gloveboxes for reactions involving sodium hydride (NaH) to prevent moisture-induced side reactions .
  • Hazard Mitigation : Carbon monoxide and nitrogen oxides may form during decomposition; ensure fume hood use and real-time gas monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
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